molecular formula C4H6BrN3O B1382050 (4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol CAS No. 1698267-51-4

(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol

Cat. No.: B1382050
CAS No.: 1698267-51-4
M. Wt: 192.01 g/mol
InChI Key: DNPSGQZGGCKCAL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds, such as 1,2,3-triazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can result in changes in the enzyme’s activity, potentially leading to the observed biological effects.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, are known to affect a wide range of biochemical pathways . These pathways are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 3422±500 °C and a density of 197±01 g/cm3 . These properties could potentially impact the compound’s bioavailability and pharmacokinetics.

Result of Action

Similar compounds, such as 1,2,3-triazole hybrids, have shown weak to high cytotoxic activities against tumor cell lines . These effects are likely due to the compound’s interaction with its targets and the subsequent changes in cellular processes.

Biochemical Analysis

Biochemical Properties

(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis, thereby influencing cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity . This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound can lead to alterations in cellular processes, including changes in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range results in optimal biological activity without significant toxicity . Exceeding this range can lead to detrimental effects on organ function and overall health .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of metabolites within the cell . The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects . For instance, it may localize to the mitochondria, influencing mitochondrial function and energy production .

Preparation Methods

The synthesis of (4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol typically involves the reaction of 4-bromo-1-methyl-1H-1,2,3-triazole with formaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methanol group. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol has several scientific research applications, including:

Comparison with Similar Compounds

(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol can be compared with other similar compounds, such as:

    (4-chloro-1-methyl-1H-1,2,3-triazol-5-yl)methanol: Similar structure but with a chlorine atom instead of bromine.

    (4-iodo-1-methyl-1H-1,2,3-triazol-5-yl)methanol: Similar structure but with an iodine atom instead of bromine.

    (4-bromo-1-ethyl-1H-1,2,3-triazol-5-yl)methanol: Similar structure but with an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(5-bromo-3-methyltriazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3O/c1-8-3(2-9)4(5)6-7-8/h9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPSGQZGGCKCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol

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